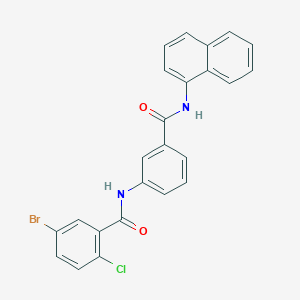

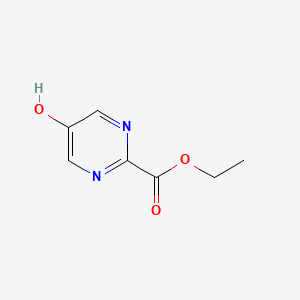

![molecular formula C12H8N4O4 B2580194 8-Carbamoyl-4-(furan-2-yl)imidazo[1,5-a]pyrimidine-2-carboxylic acid CAS No. 2470437-91-1](/img/structure/B2580194.png)

8-Carbamoyl-4-(furan-2-yl)imidazo[1,5-a]pyrimidine-2-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“8-Carbamoyl-4-(furan-2-yl)imidazo[1,5-a]pyrimidine-2-carboxylic acid” is a chemical compound . It is a derivative of pyrimidine, a vital heterocyclic moiety that is part of living organisms and plays a crucial role in various biological procedures as well as in cancer pathogenesis .

Synthesis Analysis

The synthesis of pyrimidine derivatives, such as “this compound”, involves the generation of structurally diverse derivatives. This includes analogs derived from substitution of the aryl ring, derivatization of pyrimidine nitrogen, and substitutions at carbon at 2, 4, 5, and 6 positions .Molecular Structure Analysis

The molecular structure of “this compound” is based on the pyrimidine scaffold. Pyrimidine is a six-membered 1,3-diazine ring containing nitrogen at the 1 and 3 positions .科学的研究の応用

Antiprotozoal Applications

One significant application of derivatives closely related to 8-Carbamoyl-4-(furan-2-yl)imidazo[1,5-a]pyrimidine-2-carboxylic acid is in the development of antiprotozoal agents. A study by Ismail et al. (2004) synthesized various dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines demonstrating strong DNA affinities and in vitro antiprotozoal activities against T. b. rhodesiense and P. falciparum, showcasing the potential of these compounds in treating protozoal infections (Ismail et al., 2004).

Synthesis of Heterocyclic Compounds

The compound's framework is also pivotal in the synthesis of a library of fused pyridine-4-carboxylic acids, which include various heterocyclic derivatives like pyrazolo[3,4-b]pyridines and furo[2,3-b]pyridines. These compounds, prepared through a Combes-type reaction, underscore the versatility of the chemical structure in generating novel heterocyclic compounds with potential pharmacological activities (Volochnyuk et al., 2010).

DNA-Binding Applications

Moreover, derivatives of this compound have been explored for their DNA-binding capabilities. Muzikar et al. (2011) incorporated a furan amino acid, inspired by proximicin natural products, into a DNA-binding hairpin polyamide. This study highlights the chemical's potential in molecular recognition of DNA, suggesting its use in therapeutic applications targeting DNA interactions (Muzikar et al., 2011).

将来の方向性

The future directions for “8-Carbamoyl-4-(furan-2-yl)imidazo[1,5-a]pyrimidine-2-carboxylic acid” could involve the development of more potent and efficacious anticancer drugs with the pyrimidine scaffold . The search for diverse and novel structural frameworks may pave the way to develop new effective anticancer drugs .

特性

IUPAC Name |

8-carbamoyl-4-(furan-2-yl)imidazo[1,5-a]pyrimidine-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N4O4/c13-10(17)9-11-15-6(12(18)19)4-7(16(11)5-14-9)8-2-1-3-20-8/h1-5H,(H2,13,17)(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXEBBBZQETVUFA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=CC(=NC3=C(N=CN23)C(=O)N)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(6-Methylpyridin-2-yl)methyl]-N-[2-(1,2,4-triazol-1-yl)ethyl]prop-2-yn-1-amine](/img/structure/B2580111.png)

![2-[(5-methyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2580114.png)

![N-(2,4-difluorophenyl)-2-[(3-methyl-4-oxo-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetamide](/img/structure/B2580115.png)

![2-methoxy-3-[3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]pyridine](/img/structure/B2580118.png)

![2-chloro-N-[(5-chloro-2-oxo-2,3-dihydro-1,3-benzoxazol-6-yl)methyl]acetamide](/img/structure/B2580120.png)

![N-(4-methoxyphenyl)-2-(8-methyl-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide](/img/structure/B2580123.png)

![7-(3,4-Dimethoxyphenyl)-5-methyl-2-(3-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2580127.png)

![tert-Butyl 5-trifluoromethylspiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B2580128.png)